Tralopyril

Übersicht

Beschreibung

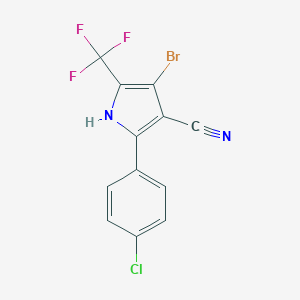

Tralopyril (C₁₂H₅BrClF₃N₂; CAS 122454-29-9) is a brominated pyrrole compound initially developed as a metabolite of the pro-insecticide chlorfenapyr . It functions as a potent uncoupler of oxidative phosphorylation, disrupting cellular energy production in pests. While chlorfenapyr is widely used in agriculture, this compound itself has gained prominence as an antifouling biocide in marine coatings, effectively preventing the attachment of organisms like barnacles and algae to submerged surfaces .

Vorbereitungsmethoden

The synthesis of tralopyril involves several steps, starting with the preparation of the pyrrole ring. The synthetic route typically includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a reaction involving a substituted aniline and an α,β-unsaturated carbonyl compound.

Bromination: The pyrrole ring is then brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.

Chlorination: The chlorophenyl group is introduced through a Friedel-Crafts acylation reaction using a chlorobenzene derivative.

Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide.

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The reactions are carried out under controlled conditions to ensure the safety and efficiency of the process .

Analyse Chemischer Reaktionen

Tralopyril undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms, although these reactions are less common.

Substitution: this compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogenating agents and nucleophiles.

Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to form corresponding hydrolysis products.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized pyrrole derivatives, while substitution reactions can yield various substituted this compound compounds .

Wissenschaftliche Forschungsanwendungen

Antifouling Agent in Marine Coatings

Tralopyril is predominantly employed in antifouling paints to control marine fouling organisms such as barnacles, mussels, snails, and algae. The compound is effective in both fresh and saltwater environments, making it suitable for recreational and commercial vessels.

Key Features:

- Active Ingredient Concentration: Products typically contain 2.9-7.28% this compound, with some formulations reaching up to 99% for manufacturing purposes .

- Coverage Area: Antifouling paint can cover approximately 260-500 ft² per gallon .

Table 1: Summary of this compound Formulations

| Product Type | Active Ingredient Concentration | Coverage Area (ft²/gal) |

|---|---|---|

| Antifouling Paint | 2.9% - 7.28% | 260 - 500 |

| Manufacturing Use | Up to 99% | N/A |

Agricultural Applications

Recent studies have explored the potential of this compound as an agricultural biocide. It has been found to disrupt mitochondrial functions in pests, leading to mortality through cellular failure. This mechanism highlights its potential use in pest management strategies.

Case Study:

A study demonstrated that this compound acts as an active metabolite of chlorfenapyr, contributing to pest mortality by inhibiting ATP synthesis in insect cells . This finding suggests that this compound could be integrated into integrated pest management (IPM) programs.

Environmental Impact Studies

Research on the environmental effects of this compound is crucial for assessing its safety and efficacy. Studies have shown that this compound can bioaccumulate in marine organisms, raising concerns about its ecological impact.

Key Findings:

- A study on the Mediterranean mussel (Mytilus galloprovincialis) indicated significant bioconcentration of this compound in gill tissues, suggesting potential impacts on marine ecosystems .

- The compound's toxicity to non-target organisms necessitates careful assessment during regulatory evaluations .

Table 2: Bioconcentration Factors in Marine Organisms

| Organism | Bioconcentration Factor (BCF) |

|---|---|

| Mediterranean Mussel | High |

| Other Marine Invertebrates | Variable |

Regulatory Considerations

This compound has undergone rigorous regulatory scrutiny due to its potential environmental and health impacts. The European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA) have assessed its risks and benefits extensively.

Regulatory Findings:

Wirkmechanismus

Tralopyril exerts its effects by disrupting the proton gradient across mitochondrial membranes, impairing the production of adenosine triphosphate (ATP). This disruption leads to the uncoupling of oxidative phosphorylation, ultimately resulting in the death of the target organisms . The molecular targets of this compound include mitochondrial electron transport chain components, which are essential for ATP production .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular weight: 349.53 g/mol

- Density: 1.78 g/cm³

- Boiling point: 450.6°C at 760 mmHg

- Low water solubility (log P: 4.8), favoring bioaccumulation in lipid-rich tissues .

Tralopyril’s dual role as a pesticide metabolite and standalone biocide underscores its environmental and toxicological significance. Studies highlight its persistence in aquatic ecosystems, with bioaccumulation factors exceeding 1,300 in zebrafish . Despite its utility, concerns about non-target toxicity (e.g., impaired locomotion in zebrafish ) and regulatory scrutiny of residues in crops necessitate rigorous risk assessments.

This compound vs. Chlorfenapyr

Chlorfenapyr, the parent compound of this compound, is a pro-insecticide requiring metabolic activation to exert toxicity.

Key Differences:

Dietary Risk :

- The Risk Quotient (RQ) for chlorfenapyr in crops is 65.1%, while inclusion of this compound marginally increases RQ to 66.0%, indicating minimal contribution to dietary risk .

Key Derivatives:

Phloem Mobility :

- Glucuronic acid conjugates (e.g., Compound 12) exhibit superior phloem translocation compared to glucose-modified derivatives .

This compound vs. Other Antifouling Agents

This compound is positioned as an eco-friendly alternative to copper-based antifoulants but differs in toxicity profiles:

Comparative Toxicity in Marine Organisms:

Regulatory Status :

- This compound is approved in the EU for antifouling coatings but requires combination with boosters (e.g., creosote) at ≥100 g/m³ for wood protection .

Biologische Aktivität

Tralopyril is a pro-insecticide derived from chlorfenapyr, which is known for its insecticidal properties. The biological activity of this compound primarily revolves around its mechanism of action as an uncoupler of oxidative phosphorylation in mitochondria, leading to the disruption of ATP synthesis in target organisms. This article explores the biological activity of this compound, including its effects on human cells, toxicity profiles, and recent research findings.

This compound functions by inhibiting mitochondrial respiration, which is critical for ATP production. This mechanism is particularly effective against insects, as it leads to their death by disrupting energy metabolism. The compound's active metabolite, this compound, is responsible for this toxic effect following metabolic transformation from chlorfenapyr .

Acute and Chronic Toxicity

This compound exhibits significant toxicity through various exposure routes:

- Oral Exposure : Classified as severely toxic (Toxicity Category I), with lethal doses significantly affecting body weight and causing neurotoxic effects in animal studies.

- Inhalation Exposure : Moderate toxicity (Toxicity Category II), with observed effects including decreased motor activity and central nervous system (CNS) damage.

- Dermal Exposure : Weak toxicity (Toxicity Category III), with mild skin irritation reported .

The compound has been shown to cause multifocal vacuolation in the brain and peripheral nervous system upon repeated exposure, indicating potential long-term neurotoxic effects .

Case Study: Chlorfenapyr Poisoning

A notable case involved a 32-year-old male who ingested chlorfenapyr, leading to elevated serum levels of this compound. The patient exhibited severe symptoms including fever and seizures, ultimately resulting in death. This case highlights the critical need for understanding the pharmacokinetics of this compound in clinical settings .

Lipidomic Studies

Recent studies have explored the lipidomic impacts of this compound on human cells. An investigation compared this compound with Econea (a commercial biocide) and found that while both compounds affected cellular lipid profiles, they did so in opposing manners. For instance, this compound exposure led to lipid depletion linked to cell death pathways, whereas Econea resulted in lipid accumulation .

| Compound | Effect on Lipids | Cell Viability at 1 μM |

|---|---|---|

| This compound | Lipid depletion | No significant effect |

| Econea | Lipid accumulation | 40% reduction |

Environmental Impact and Safety

This compound's use as an antifouling agent raises concerns regarding its ecological impact. Studies indicate that while it is effective against marine fouling organisms, its toxicity poses risks to non-target species and ecosystems .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for quantifying Tralopyril and its metabolites in plant matrices?

- Methodology : Use QuEChERS extraction followed by hyphenated techniques such as GC-MS/MS for chlorfenapyr and UPLC-MS/MS for this compound , as validated in multi-region residue trials (detection limits: 0.001–0.01 mg/kg). Matrix-specific purification (e.g., PSA/C18/GCB adsorbents) minimizes interference in complex crop samples like mustard and cabbage .

Q. How should dissipation kinetics studies be designed to model this compound's environmental persistence accurately?

- Methodology : Conduct first-order kinetic modeling with field trials across ≥6 geographic regions (e.g., Shanxi, Guizhou) to account for climatic variability. Sample at 0–14 days post-application, using terminal residue data to calculate half-lives. Ensure no detectable this compound residues (<0.01 mg/kg) in final harvests to confirm rapid degradation .

Q. What toxicological endpoints are prioritized in dietary risk assessment of this compound?

- Methodology : Focus on LOAEL (5.2 mg/kg bw/day) from 90-day rat studies, particularly vacuolation in spinal cord tissues. Use NEDI/ADI ratios to evaluate chronic exposure risks, ensuring total RQ (risk quotient) remains <100% across crops like cabbage and mustard .

Advanced Research Questions

Q. How can researchers address discrepancies in this compound residue levels across agricultural regions?

- Methodology : Analyze soil pH, organic matter content, and microbial activity as variables influencing degradation. For example, residues in Sample 42 (0.595 nmol/kg) vs. Sample 43 (0.317 nmol/kg) may reflect regional differences in soil microbiota. Use multivariate regression to isolate key factors .

Q. What strategies improve the phloem mobility of this compound derivatives while maintaining pesticidal efficacy?

- Methodology : Synthesize derivatives with alkylthio-1,3,4-oxadiazole side chains to enhance systemic transport. Compare nematicidal LC50 values (e.g., 0.0109 mmol/L for Compound 5b vs. 0.2798 mmol/L for fosthiazate) to validate activity. Prioritize derivatives with logP <5 to balance mobility and bioactivity .

Q. What methodological considerations are critical when assessing the genotoxic potential of this compound?

- Methodology : Combine in vitro bacterial reverse mutation assays (Ames test) with in vivo micronucleus assays to resolve equivocal results. Note that this compound showed negative clastogenicity in vivo but requires further testing on mammalian cell lines (e.g., CHO-K1) to confirm chromosomal aberration risks .

Q. How do structural modifications of this compound influence its spectrum of biological activities?

- Methodology : Introduce electron-withdrawing groups (e.g., -CF3 at position 5) to enhance insecticidal activity. Compare LC50 values against Caenorhabditis elegans: derivatives with methoxy substitutions (0.0733 mmol/L) outperformed parent compounds (0.2798 mmol/L). Validate selectivity via phytotoxicity assays on Oryza sativa .

Q. How can ecotoxicological models be optimized to predict this compound's impact on non-target aquatic organisms?

- Methodology : Derive PNEC (Predicted No-Effect Concentration) values using chronic toxicity data (e.g., 21 d-NOEC = 0.2 µg/L for Daphnia magna). Apply safety factors (e.g., 10–100x) to account for data gaps in algae and fish species. Validate with microcosm studies simulating freshwater ecosystems .

Data Contradiction & Validation Questions

Q. What validation protocols ensure reliability in this compound detection methods across diverse crop matrices?

- Methodology : Perform spike-and-recovery tests at 0.01–1 mg/kg in 16 crops (e.g., leafy greens, root vegetables). Use isotope-labeled internal standards (e.g., D4-chlorfenapyr) to correct matrix effects. Achieve recovery rates of 75–110% and RSD <15% for inter-laboratory reproducibility .

Q. What statistical approaches resolve contradictory results in this compound bioaccumulation studies?

Eigenschaften

IUPAC Name |

4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5BrClF3N2/c13-9-8(5-18)10(19-11(9)12(15,16)17)6-1-3-7(14)4-2-6/h1-4,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFIRYXKTXAHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C(=C(N2)C(F)(F)F)Br)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5BrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041503 | |

| Record name | Tralopyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122454-29-9 | |

| Record name | Tralopyril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122454-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tralopyril [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122454299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tralopyril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRALOPYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEC6MCY7QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.